5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid
Description
5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid is a nicotinic acid derivative featuring a hydroxyl group at position 2 of the pyridine ring and a 3-chloro-2-methylphenyl substituent at position 5 (structure shown below). For instance, 2-HNA is a known analog of nicotinic acid and has been investigated as a putative inhibitor of nicotinate phosphoribosyltransferase (NAPRT), a key enzyme in NAD+ biosynthesis .
Properties
IUPAC Name |
5-(3-chloro-2-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-7-9(3-2-4-11(7)14)8-5-10(13(17)18)12(16)15-6-8/h2-6H,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDURFKBCTILYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CNC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687609 | |
| Record name | 5-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-37-3 | |
| Record name | 5-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylbenzoic acid and 2-hydroxynicotinic acid as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A catalyst, such as a palladium complex, may be used to facilitate the reaction.
Coupling Reaction: The key step involves a coupling reaction between the 3-chloro-2-methylbenzoic acid and 2-hydroxynicotinic acid, typically through a Suzuki-Miyaura coupling reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid, differing in substituent type, position, or heterocyclic core. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of Analogs
Substituent Position and Electronic Effects
- Hydroxyl Group Position : The 2-hydroxyl group in the target compound and analogs like 5-(2-fluorophenyl)-2-hydroxynicotinic acid facilitates metal coordination, as demonstrated in transition metal complexes of 2-HNA . In contrast, 5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid (YA-7277) positions the hydroxyl at C6, which may alter hydrogen-bonding networks or chelation properties.
- Halogen and Methyl Substitutions : The 3-chloro-2-methylphenyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (Me) effects, creating a unique electronic profile. Comparatively, 5-(2-fluorophenyl)-2-hydroxynicotinic acid substitutes fluorine at the phenyl C2 position, increasing electronegativity but reducing steric bulk.
Steric and Lipophilicity Considerations
- The methyl group in the 3-chloro-2-methylphenyl substituent enhances lipophilicity compared to non-methylated analogs like 5-chloro-2-hydroxynicotinic acid . This could improve pharmacokinetic properties, such as membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
